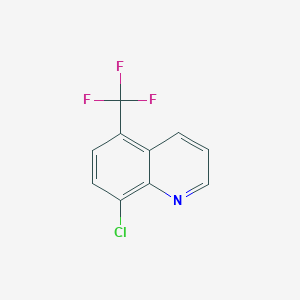

8-Chloro-5-(trifluoromethyl)quinoline

Beschreibung

Significance of Quinoline (B57606) Scaffold in Chemical Sciences and Medicinal Chemistry Research

The quinoline scaffold, a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, represents a cornerstone in the fields of chemical sciences and medicinal chemistry. nih.govorientjchem.org This structural motif is recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities. nih.gov Its presence in numerous natural products, most notably the antimalarial alkaloid quinine (B1679958), has long signaled its therapeutic potential.

In medicinal chemistry, quinoline derivatives have been extensively explored and developed into drugs with applications spanning various therapeutic areas. These include antibacterial, anticancer, anti-inflammatory, and antiviral agents. orientjchem.org The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the molecule. This adaptability is crucial for optimizing interactions with specific biological receptors, thereby enhancing efficacy and selectivity. The unique chemical structure and the capacity to modify its substituents have empowered researchers to design and synthesize novel and potent quinoline-based drug candidates. orientjchem.org

Historical and Contemporary Perspectives on Substituted Quinolines in Drug Discovery Research

The history of substituted quinolines in drug discovery is intrinsically linked to the fight against malaria. The journey began with the isolation of quinine from the bark of the Cinchona tree, which for centuries was the only effective treatment for the disease. The success of quinine spurred the synthesis of numerous derivatives, leading to the development of pivotal drugs like chloroquine (B1663885) and primaquine. These synthetic analogues offered advantages in terms of production and, initially, efficacy.

However, the emergence of drug-resistant strains of parasites has rendered many traditional quinoline-based therapies less effective, creating a pressing need for new therapeutic agents. mdpi.com Contemporary research focuses on several strategies to overcome this challenge. One approach involves the structural modification of existing quinoline drugs to create novel derivatives with enhanced activity against resistant pathogens. Another significant strategy is the development of hybrid molecules, where the quinoline scaffold is combined with other pharmacophores. This can result in compounds with dual modes of action, potentially circumventing existing resistance mechanisms. mdpi.com Modern synthetic methodologies, including various named reactions like the Skraup and Combes syntheses, continue to be refined to allow for the efficient and diverse production of functionalized quinoline libraries for biological screening. nih.gov

Positioning of 8-Chloro-5-(trifluoromethyl)quinoline within the Broader Quinoline Research Domain

Within the vast landscape of quinoline research, this compound emerges as a specialized chemical entity, primarily valued as a synthetic intermediate or building block for more complex molecules. Its significance lies in the specific functionalization of the quinoline core with two powerful substituents: a chloro group at the 8-position and a trifluoromethyl group at the 5-position.

| Property | Value |

|---|---|

| CAS Number | 2385658-73-9 |

| Molecular Formula | C10H5ClF3N |

| Molecular Weight | 231.6 g/mol |

| Boiling Point (Predicted) | 278.0 ± 35.0 °C |

| Density (Predicted) | 1.427 ± 0.06 g/cm³ |

The strategic placement of these groups imparts distinct chemical properties. The trifluoromethyl (CF3) group is a potent electron-withdrawing group, a property that significantly alters the electronic landscape of the aromatic rings. mdpi.comnih.gov This electronic influence can enhance the reactivity of the quinoline system towards certain chemical transformations. Furthermore, the CF3 group is known to increase the lipophilicity and metabolic stability of molecules, which are desirable traits in drug design. beilstein-journals.org

The chloro group at the 8-position further modifies the molecule's reactivity. Halogen atoms on the quinoline ring, particularly chlorine, can serve as reactive handles for cross-coupling reactions, allowing for the introduction of further molecular complexity. mdpi.com The substitution at the 5- and 8-positions of the benzene portion of the quinoline ring is a well-established pattern in electrophilic substitution reactions under strongly acidic conditions. pjsir.org

Therefore, this compound is positioned not as an end-product with direct biological applications, but as a highly functionalized and valuable precursor. Its unique combination of electron-withdrawing and reactive substituents makes it an attractive starting material for medicinal chemists aiming to synthesize novel, highly substituted quinoline derivatives for evaluation as potential therapeutic agents in various disease areas, including cancer and infectious diseases. nih.govacs.org Research involving the synthesis of molecules with a 5-position trifluoromethyl group on a quinoline core highlights the ongoing interest in this substitution pattern for developing new bioactive compounds. rsc.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-chloro-5-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-8-4-3-7(10(12,13)14)6-2-1-5-15-9(6)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWZDTGNFFUBFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Development of Novel Synthetic Routes to 8-Chloro-5-(trifluoromethyl)quinoline

The synthesis of specifically substituted quinolines, such as this compound, is a significant focus in medicinal and materials chemistry. The development of novel synthetic routes is driven by the need for efficiency, selectivity, and sustainability.

Direct Halogenation and Trifluoromethylation Strategies

Direct C-H functionalization represents a highly atom-economical approach to synthesizing substituted quinolines. This involves the selective introduction of halogen and trifluoromethyl groups onto a pre-formed quinoline (B57606) ring.

Direct Halogenation: The introduction of a chlorine atom at the C8 position of a 5-(trifluoromethyl)quinoline (B1612094) precursor is a key potential strategy. Metal-free methods for the regioselective C5-halogenation of 8-substituted quinolines have been developed, utilizing inexpensive reagents like trihaloisocyanuric acids under ambient conditions. rsc.orgsemanticscholar.org For instance, an operationally simple protocol using N-halosuccinimides (NCS for chlorination) in water has proven effective for the C5-selective halogenation of various quinoline derivatives. rsc.org While these methods are specific to C5-halogenation guided by an 8-substituent, they highlight the potential for developing directed C8-halogenation strategies on a quinoline ring already bearing a 5-trifluoromethyl group.

Direct Trifluoromethylation: Conversely, one could start with 8-chloroquinoline (B1195068) and introduce a trifluoromethyl group at the C5 position. Copper-catalyzed C-H trifluoromethylation has been demonstrated for 8-aminoquinoline (B160924) derivatives, showing high selectivity for the C5 position. rsc.org This reaction can proceed through either a radical pathway or a Friedel-Crafts-type mechanism, depending on the specific substrate. rsc.org Other metal-free methods for direct C-H trifluoromethylation of N-heterocycles have also been explored, often employing reagents like sodium trifluoromethanesulfinate under oxidative conditions, which proceed via a radical pathway. researchgate.net The application of such methods to an 8-chloroquinoline substrate could provide a direct route to the target compound.

Multi-Step Cyclization and Condensation Protocols

Classical named reactions remain a cornerstone for the construction of the quinoline core, starting from appropriately substituted anilines and carbonyl compounds. These methods build the heterocyclic system with the desired substituents already in place on the precursors.

For this compound, a logical starting material would be 2-chloro-5-(trifluoromethyl)aniline. This aniline (B41778) could then be subjected to established quinoline syntheses:

Skraup Synthesis: Involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.

Doebner-von Miller Reaction: An α,β-unsaturated carbonyl compound reacts with an aniline in the presence of an acid catalyst.

Combes Synthesis: Aniline is reacted with a β-diketone under acidic conditions.

Friedländer Synthesis: A 2-aminoaryl aldehyde or ketone is condensed with a compound containing an α-methylene group. nih.gov

A patent for the synthesis of the isomeric 4-chloro-8-trifluoromethyl-quinoline illustrates a typical multi-step approach, starting from o-trifluoromethyl-aniline and ethyl ethoxymethylene malonate, followed by cyclization, saponification, and chlorination. google.com A similar strategic sequence, beginning with 2-chloro-5-(trifluoromethyl)aniline, could be envisioned to construct the this compound skeleton. Visible-light-induced radical trifluoromethylation followed by cyclization is another modern approach to creating trifluoromethylated polycyclic quinazolinones, which demonstrates the integration of substituent introduction with ring formation. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions in Quinoline Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, offering versatile methods for synthesizing and functionalizing the quinoline scaffold. Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings can be employed to build the quinoline system from simpler halogenated or organoboron precursors.

For example, a Suzuki-Miyaura coupling could be used to join a suitably substituted boronic acid with a halogenated pyridine (B92270) or benzene (B151609) derivative, followed by a subsequent cyclization step to form the quinoline ring. Alternatively, a pre-formed dichloro- or bromochloro-quinoline could be selectively functionalized. Research has demonstrated the synthesis of 5-chloro quinoline derivatives via Suzuki-Miyaura coupling to introduce aryl groups at other positions on the ring. researchgate.net The stability and activity of palladium catalysts are often enhanced by ligands, such as phosphines or N-heterocyclic carbenes (NHCs), which prevent catalyst deactivation. researchgate.net

Application of Organometallic Reagents in Functionalization (e.g., Magnesiation)

Organometallic reagents, such as Grignard or organolithium compounds, are pivotal in the functionalization of heterocyclic rings. These reagents can be used to introduce the trifluoromethyl group or to facilitate the formation of the quinoline ring system.

A common strategy involves halogen-metal exchange on a di-halogenated quinoline, followed by quenching with an electrophilic trifluoromethylating agent. For instance, reacting an 8-chloro-5-bromoquinoline with butyl lithium could selectively generate a lithiated species at the 5-position, which could then be reacted with a source of CF₃⁺ to install the trifluoromethyl group. While specific examples for this compound are not prevalent, the principles of directed ortho-metalation and halogen-metal exchange are widely applied in heterocyclic chemistry for precise functionalization.

Microwave-Assisted and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes sustainability, leading to the development of green and energy-efficient protocols. acs.org Microwave-assisted organic synthesis (MAOS) has emerged as a key technology, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. benthamdirect.comjmpas.com

Green Chemistry: These approaches focus on minimizing waste and using less hazardous substances. researchgate.net This includes the use of greener solvents like water or ethanol, employing catalyst-free conditions, or using recyclable catalysts. researchgate.net Many classical quinoline syntheses, which traditionally require harsh conditions and hazardous reagents, are being redesigned to align with green chemistry principles. nih.govresearchgate.net

Microwave-Assisted Synthesis: The synthesis of various quinoline derivatives, including pyrimido[4,5-b]quinolines and other complex fused systems, has been successfully achieved using microwave irradiation. researchgate.netnih.gov This technique accelerates reactions by efficiently heating the solvent and reactants directly. benthamdirect.com For the synthesis of this compound, microwave assistance could be applied to cyclization, condensation, or cross-coupling steps, potentially improving efficiency and reducing byproduct formation. jmpas.com

| Parameter | Conventional Methods (e.g., Skraup) | Microwave-Assisted/Green Methods |

|---|---|---|

| Reaction Time | Often several hours to days | Minutes to a few hours researchgate.net |

| Energy Consumption | High (prolonged heating) | Low (efficient, rapid heating) researchgate.net |

| Solvents | Often hazardous (e.g., concentrated acids, nitrobenzene) | Greener solvents (e.g., water, ethanol, solvent-free) researchgate.net |

| Yields | Variable, often moderate | Generally good to excellent benthamdirect.com |

| Byproducts | Significant formation possible | Minimized, cleaner reactions acs.org |

Nanocatalysis in Quinoline Ring System Construction

Nanocatalysis represents a frontier in chemical synthesis, offering catalysts with high surface area, enhanced reactivity, and often, facile recovery and recyclability. acs.orgtaylorfrancis.com Various metal-based nanoparticles have been developed as highly efficient catalysts for the synthesis of quinoline derivatives. nih.gov

These nanocatalysts are often supported on magnetic materials (e.g., Fe₃O₄), allowing for easy separation from the reaction mixture using an external magnet. bohrium.commdpi.com This simplifies purification and allows for the reuse of the catalyst, aligning with the principles of green chemistry. acs.org Nanocatalysts based on iron, copper, zinc, nickel, and gold have been successfully employed in one-pot protocols for quinoline synthesis, typically affording high yields under mild conditions. nih.govacs.org The construction of the this compound ring system via a nanocatalyzed Friedländer or Combes-type reaction could offer a highly efficient and sustainable synthetic route. nih.gov

| Nanocatalyst Type | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Fe₃O₄-based | Friedländer Synthesis, Three-component reactions | Magnetically separable, reusable, high yields (88-96%) | nih.gov |

| Copper-based | C-N coupling, cyclization | High activity, porous structure | nih.gov |

| KF/clinoptinolite NPs | Multicomponent reactions (MCRs) | Green approach, high atom economy, aqueous media | taylorfrancis.com |

| Ni₀.₅Cu₀.₅Fe₂O₄ MNPs | One-pot, multi-component synthesis | Microwave-assisted, solvent-free, excellent yields (82-97%) | mdpi.com |

Derivatization Strategies for this compound Analogs

The development of derivatives from the this compound core is crucial for exploring their potential applications. Various strategies can be employed to introduce new functional groups and build molecular complexity.

Regioselective Functionalization of the Quinoline Ring

The regioselective functionalization of the quinoline ring is a key step in the synthesis of its derivatives. While direct C-H functionalization of this compound is not extensively documented, methods developed for other quinoline systems can provide valuable insights. For instance, directing group-assisted C-H activation has proven to be a powerful tool for the regioselective functionalization of quinolines. mdpi.comscilit.commdpi.com The 8-amido group, for example, has been effectively used to direct halogenation to the C5 position of the quinoline ring. beilstein-journals.orgresearcher.life This suggests that if the 8-chloro group of this compound were to be replaced by an amido group, similar regioselective transformations could be achievable.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also pivotal for introducing aryl or other substituents at specific positions of the quinoline core, provided a suitable handle like a bromo or iodo group is present. nih.govscispace.com

| Quinoline Substrate | Reaction Type | Position of Functionalization | Catalyst/Reagent | Product | Reference |

|---|---|---|---|---|---|

| N-(quinolin-8-yl)benzamide | C-H Chlorination | C5 | Cu(I)/LiCl | N-(5-chloroquinolin-8-yl)benzamide | beilstein-journals.org |

| 8-Amidoquinoline | C-H Halogenation | C5 | Fe(III)/NCS or NBS | 5-Halo-8-amidoquinoline | researcher.life |

| Quinoline N-oxide | C-H Arylation | C2 | Pd(OAc)2/Ag2CO3 | 2-Arylquinoline N-oxide | mdpi.com |

Introduction of Diverse Heterocyclic Moieties (e.g., Triazole, Pyrazole (B372694), Pyrimidine)

The incorporation of heterocyclic moieties like triazoles, pyrazoles, and pyrimidines onto the quinoline framework can significantly modulate the biological and physicochemical properties of the resulting compounds.

Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. nih.govresearchgate.netrsc.org To introduce a triazole moiety to this compound, one could envision converting the chloro group into an azide (B81097), or introducing an alkyne functionality, which would then undergo reaction with a corresponding azide or alkyne partner. While direct examples with this compound are scarce, the synthesis of quinoline-triazole hybrids from other chloroquinolines has been reported. nih.gov

Pyrazoles: Pyrazoles are commonly synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.net To append a pyrazole ring to the this compound scaffold, a strategy could involve the introduction of a hydrazine group at the 8-position, followed by cyclization with a suitable diketone. Alternatively, a pre-functionalized pyrazole can be coupled to the quinoline core using cross-coupling reactions. The synthesis of pyrazolo[3,4-b]quinoline derivatives often starts from functionalized pyrazoles or quinolines. colab.wschemistryjournals.net

Pyrimidines: The construction of a pyrimidine (B1678525) ring typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or urea (B33335) derivative. Synthesizing a pyrimidine-fused quinoline system would likely involve a multi-step sequence starting from a functionalized this compound, such as an amino- or amido-substituted derivative, which could then be elaborated into a pyrimidine ring.

| Heterocycle | General Synthetic Method | Key Precursors | Reference |

|---|---|---|---|

| 1,2,3-Triazole | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide and terminal alkyne | researchgate.netrsc.org |

| Pyrazole | Condensation of 1,3-dicarbonyl with hydrazine | 1,3-Diketone and hydrazine | researchgate.net |

| Pyrimidine | Condensation of 1,3-dicarbonyl with amidine/urea | 1,3-Diketone and amidine/urea | researcher.life |

Esterification and Amidation Reactions for Conjugate Formation

Esterification and amidation reactions are fundamental transformations for creating conjugate molecules, which can enhance properties such as solubility, stability, and biological activity. These reactions typically involve the activation of a carboxylic acid derivative of this compound. While direct literature on this specific transformation is not available, general methods for the synthesis of N-trifluoromethyl amides from carboxylic acids have been reported. acs.org These methods often involve the conversion of the carboxylic acid to a more reactive species, such as an acyl halide, followed by reaction with an amine or alcohol. chemistryjournals.net The synthesis of amides from 8-aminoquinoline derivatives is also a well-established process. acs.org

Design and Synthesis of Quinoxaline (B1680401), Pyrazole, and Other Fused Systems

The construction of fused heterocyclic systems containing the this compound core can lead to novel compounds with interesting three-dimensional structures and properties.

Quinoxalines: Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net To create a quinoxaline fused to the this compound system, one would need to introduce two adjacent amino groups onto the quinoline ring, a challenging synthetic task. A more plausible approach might involve a multi-step synthesis where the quinoxaline ring is constructed from a pre-functionalized quinoline precursor.

Pyrazoles: The synthesis of pyrazolo[3,4-b]quinolines is a well-documented area of research. colab.wschemistryjournals.net These are often prepared through the condensation of a 2-chloro-3-formylquinoline with a hydrazine, followed by cyclization. Applying this strategy to a derivative of this compound could provide access to novel fused pyrazole systems.

Mechanistic Studies of Synthetic Pathways

Understanding the mechanisms of the synthetic pathways involved in the derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes. Palladium-catalyzed cross-coupling reactions are central to many of the derivatization strategies discussed.

Investigation of Reaction Mechanisms (e.g., Oxidative Addition, Transmetallation, Reductive Elimination)

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, generally involves three key steps: oxidative addition, transmetallation, and reductive elimination. scispace.com

Oxidative Addition: This is often the rate-determining step of the catalytic cycle. It involves the insertion of the palladium(0) catalyst into the carbon-halogen bond (e.g., C-Cl in this compound) to form a palladium(II) intermediate. The efficiency of this step is influenced by the nature of the ligand on the palladium catalyst and the electronic properties of the aryl halide.

Transmetallation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium(II) complex, displacing the halide. The presence of a base is often crucial for this step in the Suzuki-Miyaura coupling. acs.org

Reductive Elimination: This is the final step where the two organic groups on the palladium(II) complex are coupled, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the palladium(0) catalyst. mdpi.combeilstein-journals.org The nature of the ligands and the steric and electronic properties of the coupled groups can influence the rate of reductive elimination.

While specific mechanistic studies on reactions involving this compound are not widely reported, the general principles derived from studies on other aryl halides provide a strong foundation for understanding and predicting its reactivity in these important transformations.

| Step | Description | Key Factors | Reference |

|---|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the C-X bond | Ligand, nature of halide, electronic effects | |

| Transmetallation | Transfer of an organic group from an organometallic reagent to Pd(II) | Base, nature of the organometallic reagent | acs.org |

| Reductive Elimination | Formation of the C-C or C-X bond and regeneration of Pd(0) | Ligand, steric and electronic effects of coupled groups | mdpi.combeilstein-journals.org |

Role of Catalysts and Reagents in Selectivity and Yield

Classic methods for quinoline synthesis, including the Friedländer, Doebner-von Miller, and Skraup reactions, have been refined with a diverse array of catalysts to improve efficiency and mildness of reaction conditions. wikipedia.orgwikipedia.org The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a prominent route. jk-sci.comnih.gov This reaction can be promoted by either acid or base catalysts. jk-sci.com

Catalytic Systems in Quinoline Synthesis:

Brønsted Acids: Traditional acid catalysts like sulfuric acid and hydrochloric acid are effective but often require harsh conditions. jk-sci.com Modern approaches utilize catalysts such as p-toluenesulfonic acid (p-TsOH) and trifluoroacetic acid, which can facilitate the reaction under milder conditions. wikipedia.orgwikipedia.org For instance, proline potassium salt has been identified as a superior catalyst for the Friedländer annulation of 2-trifluoroacetyl anilines with carbonyl compounds, providing good to excellent yields under mild conditions. researchgate.net

Lewis Acids: A wide range of Lewis acids, including tin tetrachloride, scandium(III) triflate, and neodymium(III) nitrate (B79036) hexahydrate, have been employed to catalyze quinoline formation. wikipedia.orgorganic-chemistry.org Zinc chloride (ZnCl2) has been used as an inexpensive and efficient alternative to noble-metal catalysts in the [4+2] annulation of 2-aminoarylnitriles with ynamides to produce polysubstituted quinolines. researchgate.net

Heterogeneous and Solid Acid Catalysts: To enhance catalyst recovery and simplify purification, solid acid catalysts have been developed. Nafion, a sulfonic acid-functionalized polymer, has been used for Friedländer synthesis under microwave irradiation, promoting environmentally friendly conditions. mdpi.com Montmorillonite K-10 clay is another solid acid catalyst used in multicomponent reactions to produce quinolines with high atom economy and excellent yields. rsc.org

Iodine: Molecular iodine has emerged as a highly efficient and mild Lewis acid catalyst for Friedländer annulation and other multicomponent reactions that form quinolines. organic-chemistry.orgrsc.org It offers advantages such as low cost, low toxicity, and operational simplicity. rsc.org

The yield of quinoline synthesis is significantly influenced by the electronic nature of the substituents on the aniline ring. Electron-withdrawing groups, such as the chloro and trifluoromethyl groups in 2-chloro-5-(trifluoromethyl)aniline, decrease the nucleophilicity of the amino group. This can slow the initial condensation step of the reaction, potentially requiring more forcing conditions or highly efficient catalytic systems to achieve high yields.

The table below summarizes various catalytic systems used in the synthesis of substituted quinolines, highlighting the diversity of approaches available to optimize reaction yield and conditions.

| Catalyst System | Reaction Type | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Proline Potassium Salt | Friedländer Annulation | 2-trifluoroacetyl anilines and carbonyl compounds | Mild conditions, good to excellent yields for trifluoromethylated quinolines. | researchgate.net |

| p-Toluenesulfonic acid (p-TsOH) | Friedländer Synthesis | 2-aminoaryl ketones and carbonyl compounds | Solvent-free conditions, rapid reaction, often used with microwave irradiation. | organic-chemistry.org |

| Molecular Iodine (I₂) | Friedländer Annulation / Multicomponent | 2-aminoaryl ketones / Anilines, ketones, styrenes | Mild Lewis acid, highly efficient, inexpensive, and low toxicity. | rsc.orgorganic-chemistry.org |

| Nafion NR50 | Friedländer Synthesis | 2-aminoaryl ketones and α-methylene carbonyls | Reusable solid acid catalyst, environmentally friendly, compatible with microwave heating. | mdpi.com |

| Zinc(II) triflate (Zn(OTf)₂) | Condensation | Amino acetophenone (B1666503) and phenylacetylene | Low catalyst loading, short reaction time, wide substrate scope under microwave irradiation. | rsc.org |

| Trifluoroacetic acid (TFA) | Friedländer Synthesis | 2-aminobenzaldehydes and ketones | Effective acid catalyst for classical quinoline synthesis. | wikipedia.org |

Kinetic Studies of Quinoline Formation Reactions

Kinetic studies are crucial for elucidating the detailed mechanisms of chemical reactions, including the synthesis of quinolines. While specific kinetic data for the formation of this compound is not extensively documented, the principles can be understood by examining the kinetics of fundamental quinoline-forming reactions like the Friedländer and Doebner-von Miller syntheses. Such studies aim to determine the reaction order with respect to each reactant and catalyst, identify the rate-determining step (RDS), and understand the influence of substituents on reaction rates.

For the Friedländer synthesis, two primary mechanistic pathways are generally considered. wikipedia.org

Aldol-First Pathway: The reaction begins with an aldol (B89426) condensation between the two carbonyl-containing substrates, followed by the formation of a Schiff base with the 2-aminoaryl ketone/aldehyde, and subsequent cyclization and dehydration.

Schiff-Base-First Pathway: The initial step is the formation of a Schiff base (imine) between the 2-aminoaryl ketone/aldehyde and the other carbonyl component. This is followed by an intramolecular aldol-type condensation to form the heterocyclic ring, which then dehydrates to the quinoline. wikipedia.org

Kinetic studies can help distinguish between these pathways. For example, if the reaction rate shows a first-order dependence on the concentration of the 2-aminoaryl ketone and the α-methylene carbonyl compound, it could suggest that the initial condensation is the rate-limiting step. The reaction mechanism for the Doebner-von Miller reaction is also a subject of debate, with a proposed fragmentation-recombination mechanism based on isotope scrambling experiments suggesting a complex series of reversible and non-reversible steps. wikipedia.org

The table below illustrates how kinetic data can be interpreted to provide insights into the reaction mechanism for a generic quinoline synthesis.

| Observed Kinetics | Possible Interpretation | Implication for the Mechanism |

|---|---|---|

| Rate = k[Aniline Derivative][Carbonyl Compound] | The reaction is first-order in both reactants. | The initial bimolecular condensation (either Schiff base formation or Michael addition) is likely the rate-determining step. |

| Rate = k[Aniline Derivative][Carbonyl Compound][Acid Catalyst] | The reaction is catalyzed, and all three species are involved in the rate-determining step. | The catalyst is involved in activating one of the reactants, likely the carbonyl group, prior to the rate-limiting nucleophilic attack. |

| Rate is independent of [Carbonyl Compound] at high concentrations. | The reaction order for the carbonyl compound approaches zero. | An intermediate is formed rapidly and reversibly from the carbonyl compound, and the subsequent reaction of this intermediate is the slow step. |

| A large negative Hammett ρ value for substituents on the aniline ring. | The reaction rate is significantly increased by electron-donating groups and decreased by electron-withdrawing groups. | This supports a mechanism where the nucleophilicity of the aniline nitrogen is critical in the rate-determining step (e.g., Schiff base formation). |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of Trifluoromethyl Group on Molecular Interactions

The trifluoromethyl (-CF₃) group is a critical pharmacophore in medicinal chemistry, valued for its ability to significantly modulate a molecule's properties. nih.gov Its incorporation at the 5-position of the quinoline (B57606) ring in 8-Chloro-5-(trifluoromethyl)quinoline has profound effects on the compound's behavior at the molecular level.

The trifluoromethyl group exerts a powerful influence on receptor binding through a combination of electronic and steric effects. wechemglobal.com

Electronic Effects: Due to the high electronegativity of its three fluorine atoms, the -CF₃ group acts as a strong electron-withdrawing substituent. mdpi.comresearchgate.net This property can significantly alter the electron distribution across the quinoline ring system, influencing the molecule's ability to participate in crucial non-covalent interactions within a receptor's binding pocket. These interactions may include hydrogen bonding and electrostatic interactions, which are often enhanced by the electronic pull of the -CF₃ group. mdpi.comresearchgate.net

Steric Effects: The trifluoromethyl group is sterically larger than a hydrogen or methyl group. mdpi.com This increased bulk can be advantageous for receptor binding, promoting a snug fit into a specific pocket and potentially increasing binding affinity through favorable hydrophobic interactions. acs.org The presence and specific location of the -CF₃ group can also dictate the molecule's preferred orientation upon binding. Studies on other compounds have shown that replacing a -CF₃ group can dramatically alter a ligand's functional behavior, for instance, by converting an agonist into an antagonist. researchgate.netnih.gov This is often because the steric bulk of the group influences the conformation of the receptor itself, highlighting the group's pivotal role in the molecular recognition process. nih.gov

A key function of the trifluoromethyl group in drug design is its ability to increase lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents. mdpi.com This property is crucial for a molecule's pharmacokinetics, particularly its ability to cross biological membranes to reach its target. mdpi.comnih.gov

The incorporation of a -CF₃ group generally enhances a molecule's lipophilicity and, consequently, its membrane permeability. mdpi.comresearchgate.net This is attributed to the hydrophobic nature of the fluorine atoms. The relationship between lipophilicity, often quantified as the octanol-water partition coefficient (logP), and membrane permeability is well-established. soton.ac.ukresearchgate.net Studies have demonstrated a strong correlation between logP values and membrane partitioning coefficients, confirming that lipophilicity is an excellent indicator of a compound's ability to traverse cell membranes. soton.ac.uknih.gov Therefore, the 5-(trifluoromethyl) substituent on the quinoline core is expected to improve the compound's absorption and distribution within biological systems. researchgate.net

| Compound Feature | Effect of Trifluoromethyl (-CF₃) Group | Consequence for Molecular Properties |

|---|---|---|

| Electronic Nature | Strongly electron-withdrawing | Enhances potential for electrostatic and hydrogen bond interactions with receptors. mdpi.com |

| Steric Size | Larger than -H or -CH₃ | Can improve binding affinity via hydrophobic interactions and influence receptor conformation. researchgate.netnih.gov |

| Lipophilicity (logP) | Increases lipophilicity | Improves membrane permeability, absorption, and distribution. mdpi.comnih.govresearchgate.net |

| Metabolic Stability | Increases due to strong C-F bonds | Enhances resistance to metabolic degradation, potentially prolonging biological half-life. mdpi.com |

Positional Effects of Chloro and Other Substituents on Quinoline Ring System

The specific placement of substituents on the quinoline scaffold is as critical as their chemical nature. The substitution pattern of this compound dictates its three-dimensional shape and electronic landscape, which are fundamental to its interaction with specific biological targets.

Structure-activity relationship studies of various quinoline derivatives consistently demonstrate that both the type and position of substituents are crucial for biological activity. orientjchem.org For instance, research on aminoquinolines has shown that the presence of a 7-chloro group is a specific requirement for inhibiting β-hematin formation, a key target in antimalarial activity. nih.gov Other studies have revealed that moving or altering halogen substituents can drastically change biological outcomes; 5,7-dibromo-8-hydroxyquinoline showed potent antiproliferative activity, whereas in other scaffolds, dichloro substitution led to reduced activity compared to monosubstitution, possibly due to steric hindrance. researchgate.net

The 8-chloro, 5-trifluoromethyl arrangement creates a distinct electronic and steric profile. The chloro group at the 8-position and the trifluoromethyl group at the 5-position influence the reactivity and binding capacity of the entire molecule. rsc.org The interplay between these two electron-withdrawing groups at these specific locations is key to the compound's affinity for its biological targets. Altering this pattern, for example by moving the chloro group to the 7-position or the trifluoromethyl group to the 2-position, would be expected to produce a compound with a significantly different biological activity profile. researchgate.net

| Compound Series | Substitution Pattern | Observed Impact on Biological Affinity | Reference |

|---|---|---|---|

| 4-Aminoquinolines | Presence of 7-Chloro group | Essential for β-hematin inhibitory activity. | nih.gov |

| 8-Hydroxyquinolines | 5,7-Dibromo substitution | Showed strong antiproliferative activity against various tumor cell lines. | researchgate.net |

| Tacrine-Quinoline Hybrids | 5,7-Dichloro substitution | Markedly reduced cholinesterase inhibition, possibly due to steric hindrance. | researchgate.net |

| Quinoline-Imidazole Hybrids | Electron-donating group (-OCH₃) at C-2 vs. electron-withdrawing group (-Cl) at C-2 | -OCH₃ enhanced antimalarial activity, while -Cl led to loss of activity. | rsc.org |

Beyond just affinity, the substitution pattern on the quinoline ring also governs the molecule's selectivity for different biological targets. acs.org Even closely related receptors or enzymes can have subtle differences in their binding sites. Structural modifications on a ligand can exploit these differences to achieve target selectivity.

For example, studies on quinoline derivatives have shown that specific substitutions can confer high selectivity for one adrenoceptor subtype over others. acs.org In one series of 4-aminoquinolines, the presence and stereochemistry of a substituent on a piperazine (B1678402) ring attached to the quinoline core had a significant effect on α₂C-adrenoceptor affinity and selectivity. acs.org Similarly, introducing or moving a trifluoromethyl group on other heterocyclic scaffolds has been shown to modulate selectivity between different dopamine (B1211576) receptor subtypes. The precise arrangement of the chloro and trifluoromethyl groups in this compound is therefore likely crucial for its selectivity profile, enabling it to preferentially bind to its intended target while minimizing off-target effects.

Conformational Analysis and Stereochemical Considerations in SAR

The biological function of a molecule is dictated by its three-dimensional structure and flexibility. Conformational analysis, which examines the different spatial arrangements of atoms that can be achieved through bond rotations, is therefore a vital component of SAR studies. nih.gov

While the fused quinoline ring system is largely planar, the trifluoromethyl group is a rotatable, three-dimensional substituent. Its preferred orientation relative to the quinoline plane can be influenced by steric interactions with the adjacent chloro group at the 8-position. This preferred conformation is critical, as it must be complementary to the topology of the receptor's binding site for effective binding to occur.

Furthermore, molecular interactions can be so specific that even minor conformational changes in the ligand can induce significant changes in the receptor. Research on a glucocorticoid receptor ligand demonstrated that replacing a trifluoromethyl group with a bulkier benzyl (B1604629) group was believed to force a conformational change in the receptor's helix 12, switching the compound's effect from agonism to antagonism. nih.gov This illustrates the profound impact that the conformation of a single substituent can have on the ultimate biological response.

Although this compound itself is not chiral, any structural modifications that introduce a stereocenter would bring stereochemical considerations to the forefront of its SAR. Since biological receptors are chiral environments, different stereoisomers (enantiomers or diastereomers) of a derivative would be expected to exhibit different binding affinities and biological activities. nih.gov

Structure-Toxicity Relationship Studies (Non-Clinical Focus)

The toxicity profile of quinoline derivatives is heavily influenced by the nature and position of their substituents. The presence of a chlorine atom at the 8-position and a trifluoromethyl group at the 5-position of the quinoline ring in this compound suggests a complex interplay of electronic and steric factors that can dictate its interaction with biological systems.

Elucidation of Structural Features Correlated with Off-Target Interactions

The off-target interactions of quinoline-based compounds are often linked to their physicochemical properties, such as lipophilicity, and their ability to interact with various biological macromolecules.

The chloro group at the 8-position can significantly influence the molecule's properties. Halogenation, in general, has been shown to increase the cytotoxicity of quinoline derivatives. The position of the halogen is critical in determining the biological effect. For instance, studies on other halogenated quinolines have demonstrated that the introduction of a halogen can enhance cytotoxicity against various cell lines. While direct data on 8-chloroquinolines is limited in the public domain, the electron-withdrawing nature of chlorine can alter the electron density of the quinoline ring system, potentially affecting its binding affinity to unintended protein targets.

Below is an interactive data table summarizing the general influence of substituents on the cytotoxicity of quinoline derivatives, based on findings from various non-clinical studies.

| Substituent | General Effect on Cytotoxicity | Potential for Off-Target Interactions |

| Halogen (e.g., Chloro) | Generally increases cytotoxicity. mdpi.com | Can increase non-specific binding due to altered electronic properties. |

| Trifluoromethyl (CF3) | Can contribute to cytotoxicity. nih.gov | Increases lipophilicity, leading to potential non-specific hydrophobic interactions. mdpi.com |

| Electron-donating groups | Variable effects, can decrease or increase cytotoxicity depending on position and target. | May alter binding specificity. |

| Bulky side chains | Can either enhance or hinder binding to off-targets depending on the target's topology. | Steric hindrance can prevent binding to some off-targets but may promote binding to others. |

Strategies for Mitigating Non-Specific Binding or Unwanted Activity Profiles through Structural Modification

To improve the safety profile of quinoline-based compounds like this compound, several structural modification strategies can be employed to reduce non-specific binding and mitigate off-target toxicity. These strategies often focus on optimizing the physicochemical properties of the molecule.

One common approach is to modulate lipophilicity . While a certain degree of lipophilicity is often required for cell permeability and target engagement, excessive lipophilicity can lead to promiscuous binding. Replacing the trifluoromethyl group with a less lipophilic but still electron-withdrawing group, or introducing polar functional groups elsewhere on the molecule, could be a viable strategy. For example, the introduction of hydroxyl or amino groups can increase hydrophilicity and provide opportunities for specific hydrogen bonding interactions with the intended target, thereby reducing non-specific binding. nih.gov

Another strategy involves introducing steric hindrance to prevent binding to off-targets. The addition of a bulky substituent at a position that is not critical for on-target activity but interferes with binding to a known off-target can be an effective approach. However, this requires detailed structural information about both the on-target and off-target binding sites.

Bioisosteric replacement is another powerful tool in medicinal chemistry to fine-tune the properties of a lead compound. For instance, replacing the chlorine atom with other halogens (e.g., fluorine) or other bioisosteric groups could alter the electronic and steric properties in a way that reduces off-target interactions while maintaining or even improving on-target activity.

The following interactive data table outlines potential structural modification strategies and their expected impact on the toxicological profile of a quinoline derivative.

| Modification Strategy | Example | Expected Impact on Off-Target Binding | Expected Impact on Toxicity |

| Reduce Lipophilicity | Replace CF3 with a more polar group (e.g., SO2NH2). | Decrease non-specific hydrophobic interactions. | Likely to decrease overall toxicity. |

| Introduce Polar Groups | Add a hydroxyl or amino group to the quinoline ring. | Increase specificity through hydrogen bonding. | May decrease toxicity by improving clearance. |

| Introduce Steric Hindrance | Add a bulky alkyl group at a non-critical position. | Block binding to certain off-targets. | Effect on toxicity is target-dependent. |

| Bioisosteric Replacement | Replace Cl with F or CN. | May alter binding profile and reduce off-target affinity. | Can either increase or decrease toxicity depending on the replacement. |

Investigation of Biological Target Interactions and Mechanistic Pathways

Enzyme Inhibition Studies and Target Identification

The substituted quinoline (B57606) framework is a versatile pharmacophore known to interact with a wide array of enzymatic targets. Research into derivatives has revealed significant inhibitory activity against enzymes crucial in bacterial replication, neurotransmission, and tissue remodeling.

Quinoline derivatives are a well-established class of antibacterial agents that primarily target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair. The mechanism of action for many quinolones involves acting as "gyrase poisons." nih.gov Rather than simply blocking the active site, they bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of cleaved DNA strands. nih.gov This leads to the accumulation of double-strand breaks, which is ultimately lethal to the bacterium. nih.gov

While specific studies on 8-Chloro-5-(trifluoromethyl)quinoline were not identified, research on other novel quinoline derivatives demonstrates potent inhibition of this target. For instance, certain synthesized quinoline compounds have shown significant inhibitory activity against E. coli DNA gyrase, with IC50 values in the low micromolar range. nih.gov

Table 1: Representative Inhibitory Activity of Quinoline Derivatives against Bacterial DNA Gyrase This table presents data for illustrative quinoline compounds to show the potential activity of the chemical class, not specific data for this compound.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Quinoline Derivative 14 | E. coli DNA gyrase | 3.39 nih.gov |

| Compound 1 | M. tuberculosis DNA gyrase | ~2.76 (10.0 µg/mL) nih.gov |

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. nih.gov The quinoline scaffold has been extensively used to develop potent cholinesterase inhibitors. nih.govmdpi.com Many quinoline-based inhibitors are designed as dual-binding agents, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, which can lead to a mixed-type inhibition profile. nih.gov

Various hybrid molecules incorporating a quinoline moiety have demonstrated potent, dual inhibitory activity against both AChE and BChE. mdpi.com For example, a series of novel 4-N-phenylaminoquinoline derivatives were found to be dual inhibitors, with the most potent compound, 11g, exhibiting an IC50 value of 1.94 µM against AChE. nih.gov Another study on quinoline-thiosemicarbazone hybrids identified a compound with an IC50 of 0.12 µM against AChE. mdpi.com Although specific experimental data for this compound is not available, the established activity of its structural class suggests potential for interaction with these enzymes.

Table 2: Representative Inhibitory Activity of Quinoline Derivatives against Cholinesterases This table presents data for illustrative quinoline compounds to show the potential activity of the chemical class, not specific data for this compound.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound 11g | AChE | 1.94 nih.gov |

| Compound 11g | BChE | 28.37 nih.gov |

| Compound 5b | AChE | 0.12 mdpi.com |

| Compound 5g | BChE | 11.3 mdpi.com |

| Compound 16g (8-aminoquinoline derivative) | AChE | 0.052 mdpi.com |

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov Their overactivity is implicated in pathological conditions such as cancer metastasis and inflammation. nih.govresearchgate.net The 8-hydroxyquinoline (B1678124) scaffold, in particular, has been investigated for MMP inhibition due to its metal-chelating properties, which can interfere with the catalytic zinc ion in the enzyme's active site. nih.gov

Studies have identified 8-hydroxyquinoline derivatives as effective inhibitors of MMP-2 and MMP-9, with some compounds achieving IC50 values at the submicromolar level. nih.gov Furthermore, other quinoline-containing compounds, such as clioquinol (B1669181) and chloroxine, have been identified as inhibitors of MMP-14 with IC50 values of 26.9 µM and 25.6 µM, respectively. nih.gov These findings suggest that the quinoline core, including derivatives like this compound, could be a valuable starting point for the design of MMP inhibitors.

Table 3: Representative Inhibitory Activity of Quinoline-Based Compounds against MMPs This table presents data for illustrative quinoline compounds to show the potential activity of the chemical class, not specific data for this compound.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Clioquinol | MMP-14 | 26.9 nih.gov |

| Chloroxine | MMP-14 | 25.6 nih.gov |

| Compound 5e (8-hydroxyquinoline derivative) | MMP-2 / MMP-9 | Submicromolar nih.gov |

Non-canonical poly(A) polymerases PAPD5 and PAPD7 have been identified as novel host targets for antiviral therapies, particularly for the Hepatitis B virus (HBV). These enzymes are exploited by the virus to stabilize its mRNA. Inhibition of PAPD5 and PAPD7 leads to the degradation of viral mRNA and a reduction in viral gene expression. While potent inhibitors of these enzymes have been discovered, such as the dihydroquinolizinone compound RG7834, there is no information in the available scientific literature linking the this compound scaffold to the inhibition of PAPD5 or PAPD7.

The mode of inhibition for quinoline derivatives is highly dependent on the target enzyme.

Bacterial DNA Gyrase: The characterized mode of inhibition is enzyme "poisoning," where the quinolone stabilizes a transient enzyme-DNA cleavage complex, inhibiting the re-ligation step and causing lethal DNA damage. nih.gov

Cholinesterases: Kinetic analyses of various quinoline inhibitors reveal a mixed-type mode of inhibition. This suggests that these compounds bind to sites other than just the catalytic active site, with evidence pointing to simultaneous interactions with the CAS at the bottom of a gorge and the PAS at its entrance. nih.gov

Matrix Metalloproteinases: For MMPs, the primary mode of inhibition for quinoline derivatives containing a metal-binding pharmacophore (like 8-hydroxyquinoline) is the chelation of the catalytic Zn²⁺ ion, which is essential for enzyme function. nih.gov Favorable binding modes within the active sites of MMP-2 and MMP-9 have been supported by molecular docking analyses for certain derivatives. nih.gov

Receptor Binding Profiling and Ligand-Receptor Interactions

Beyond enzymatic targets, quinoline derivatives are known to interact with various cellular receptors. The specific nature of these ligand-receptor interactions is dictated by the substitution pattern on the quinoline ring system, which influences the molecule's electronic and steric properties.

In silico molecular dynamics simulations have been used to investigate the potential of quinoline derivatives as inhibitors of targets like acetylcholinesterase, revealing key intermolecular interactions that drive binding. nih.gov For other receptor classes, modeling studies of quinoline-based antagonists have highlighted the importance of specific interactions. For example, the basic nitrogen atom present in the quinoline ring can form a crucial ionic interaction, or salt bridge, with acidic residues like aspartate within a receptor's binding pocket. nih.gov This, in combination with hydrophobic and hydrogen bonding interactions, helps to anchor the ligand and determine its binding affinity and selectivity. While a specific receptor binding profile for this compound has not been documented, the general principles of molecular recognition for this scaffold suggest it has the potential to engage in a variety of such interactions.

Cellular Pathway Modulation Studies (excluding clinical outcomes)

Studies on various cancer cell lines have demonstrated that the cytotoxic effects of certain quinoline derivatives are mediated through the modulation of fundamental cellular processes. These investigations provide insights into the potential mechanisms of action for compounds like this compound.

Several quinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through various molecular pathways. nih.gov While direct studies on this compound are not extensively documented, research on analogous compounds provides a framework for its potential mechanisms.

For instance, a novel quinoline derivative, compound 91b1, has been shown to have significant anticancer effects, which are hypothesized to involve the induction of apoptosis. nih.gov Similarly, a series of 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis in CCRF-CEM cancer cells at concentrations five times their IC50 value. nih.gov Another study on 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline (compound 49) in colorectal cancer cells (HCT116 and Caco-2) demonstrated its ability to promote the production of reactive oxygen species, decrease mitochondrial membrane potential, and ultimately induce apoptosis. nih.gov

Flow cytometry analysis of U937 leukemia cells treated with certain quinoline compounds revealed a significant increase in the sub-G1 peak, which is indicative of apoptosis. mdpi.com The induction of apoptosis by some quinoline derivatives is also supported by the activation of caspases. For example, certain hybrids have been shown to activate caspases 3 and 8. researchgate.net In MCF-7 breast cancer cells, the cell death induced by 8-Cl-cAMP, a related compound, showed morphological and biochemical characteristics of apoptosis, which was mimicked by its major metabolite, 8-Cl-adenosine. nih.gov

The table below summarizes the apoptotic effects of various quinoline derivatives in different cancer cell lines.

| Compound/Derivative Class | Cell Line | Observed Apoptotic Effects |

| Quinoline Derivatives (General) | Various Cancer Cells | Induction of apoptosis. nih.gov |

| Compound 91b1 | Cancer Cells | Implied induction of apoptosis. nih.gov |

| 7-Chloro-(4-thioalkylquinoline) Derivatives | CCRF-CEM | Induction of apoptosis. nih.gov |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline (Compound 49) | HCT116, Caco-2 | Promotion of reactive oxygen species, reduced mitochondrial membrane potential, and apoptosis induction. nih.gov |

| Certain Quinoline Compounds | U937 Leukemia Cells | Increase in sub-G1 peak. mdpi.com |

| Quinoline Hybrids | Cancer Cells | Activation of caspases 3 and 8. researchgate.net |

| 8-Cl-cAMP / 8-Cl-adenosine | MCF-7 | Morphological and biochemical signs of apoptosis. nih.gov |

Quinoline derivatives can exert their antiproliferative effects by interfering with the cell cycle, leading to arrest at specific phases. nih.gov This prevents cancer cells from progressing through their division cycle, ultimately inhibiting tumor growth.

For example, treatment of HepG2 cells with certain sulfonamide derivatives containing a 1-chloro-2-(trifluoromethyl)benzene moiety resulted in an increased cell population in the G2/M and Pre-G1 phases. acs.org Specifically, the percentage of cells in the G2/M phase increased from 12.73% in the control group to between 31.29% and 38.49% after treatment with different compounds in this class. acs.org Similarly, the cell population in the Pre-G1 phase rose from 1.92% to between 11.82% and 22.80%. acs.org

Another quinoline derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline (compound 49), was found to arrest the cell cycle at the G2/M phase in colorectal cancer cells. nih.gov In studies involving 7-chloro-(4-thioalkylquinoline) derivatives, an accumulation of CCRF-CEM cancer cells in the G0/G1 phase was observed at higher concentrations. nih.gov Furthermore, a novel quinoline compound, 91b1, has been shown to modulate the cell cycle in various cancer cell lines. nih.gov

The following table details the effects of different quinoline derivatives on cell cycle progression in cancer cell lines.

| Compound/Derivative Class | Cell Line | Effect on Cell Cycle |

| Quinoline Derivatives (General) | Various Cancer Cells | Modification of the cell cycle. nih.gov |

| Sulfonamide Derivatives with 1-chloro-2-(trifluoromethyl)benzene moiety | HepG2 | Increased cell population in G2/M and Pre-G1 phases. acs.org |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline (Compound 49) | Colorectal Cancer Cells | Cell cycle arrest at the G2/M phase. nih.gov |

| 7-Chloro-(4-thioalkylquinoline) Derivatives | CCRF-CEM | Accumulation of cells in the G0/G1 phase. nih.gov |

| Compound 91b1 | Cancer Cells | Modulation of the cell cycle. nih.gov |

The anti-infective properties of quinoline derivatives are attributed to several molecular mechanisms, often related to their ability to chelate metal ions and inhibit essential microbial enzymes. nih.govbepls.com

Halogenated 8-hydroxyquinolines, which share structural similarities with this compound, are known for their antimicrobial action, which is likely related to their chelating activities. nih.gov This chelation can deprive microbes of essential iron. nih.gov For instance, bihalogenated 8-hydroxyquinolines have been found to inhibit the RNA-dependent DNA polymerase of the respiratory syncytial virus through copper chelation and to inhibit RNA synthesis by chelating Mn²⁺, Mg²⁺, and Zn²⁺. nih.gov The antimicrobial activity of some of these compounds may be a property of their metal complexes rather than the free compounds themselves. nih.gov

The antibacterial properties of nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) are based on the chelation of divalent cations, which affects cell membranes and inhibits intracellular enzymes like RNA polymerase. researchgate.net Some 8-hydroxyquinoline derivatives have also been reported to inhibit metallopeptidases. researchgate.net

Furthermore, certain quinoline-2-one derivatives have demonstrated significant antibacterial activity against multidrug-resistant Gram-positive bacteria by inhibiting dihydrofolate reductase (DHFR). nih.gov The table below summarizes the proposed anti-infective mechanisms of various quinoline derivatives.

| Compound/Derivative Class | Proposed Anti-Infective Mechanism |

| Halogenated 8-Hydroxyquinolines | Chelation of metal ions (e.g., iron, copper, manganese, magnesium, zinc), leading to inhibition of essential microbial enzymes like RNA-dependent DNA polymerase and RNA synthesis. nih.gov |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | Chelation of divalent cations, affecting cell membranes and inhibiting RNA polymerase. researchgate.net |

| 8-Hydroxyquinoline Derivatives | Inhibition of metallopeptidases. researchgate.net |

| Quinoline-2-one Derivatives | Inhibition of dihydrofolate reductase (DHFR). nih.gov |

Computational Chemistry and in Silico Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Stabilitynih.govresearchgate.netmdpi.com

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations have been employed to understand the electronic properties, stability, and reactivity of quinoline (B57606) derivatives. nih.govresearchgate.net These calculations provide valuable information on molecular geometry, vibrational frequencies, and electronic parameters. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. sci-hub.seresearchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. sci-hub.seresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. ajchem-a.comirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and is generally associated with high chemical reactivity and low kinetic stability. sci-hub.se Conversely, a large energy gap indicates high stability and lower chemical reactivity. irjweb.com This energy gap can be used to predict the bioactivity of a molecule, as it reflects the ease of electron excitation from the HOMO to the LUMO, which can influence its interaction with biological targets. sci-hub.se Theoretical estimations of the HOMO-LUMO energy gaps for quinoline derivatives have been performed using DFT-based structural optimization. researchgate.net

| Parameter | Significance |

| HOMO Energy | Related to the ionization potential and the ability to donate an electron. sci-hub.seresearchgate.net |

| LUMO Energy | Related to the electron affinity and the ability to accept an electron. sci-hub.seresearchgate.net |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. sci-hub.seirjweb.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. sci-hub.seresearchgate.net The MEP map illustrates the electrostatic potential on the surface of a molecule, providing a visual representation of the electron density. wolfram.com

Different colors on the MEP map correspond to different electrostatic potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.net Green areas denote regions of neutral potential. sci-hub.se MEP maps are useful for identifying sites involved in hydrogen bonding and other non-covalent interactions. researchgate.net For quinoline derivatives, MEP analysis can predict the likely sites for interaction with biological receptors. researchgate.net

| Color Region | Electrostatic Potential | Type of Interaction |

| Red | Negative | Electrophilic Attack / Electron-rich |

| Blue | Positive | Nucleophilic Attack / Electron-poor |

| Green | Neutral | Van der Waals Interactions |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactionsmdpi.comresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a ligand, such as 8-Chloro-5-(trifluoromethyl)quinoline, might interact with a biological target, typically a protein or nucleic acid. researchgate.netresearchgate.net

Molecular docking simulations can predict the binding modes and affinities of a ligand within the active site of a target protein. researchgate.net The process involves generating various conformations of the ligand and positioning them within the receptor's binding site. researchgate.net A scoring function is then used to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). nih.govacs.org A more negative binding energy generally indicates a more favorable binding interaction. researchgate.net

For quinoline derivatives, docking studies have been conducted to understand their interactions with various biological targets. researchgate.netresearchgate.net For instance, the docking of 5-chloro-8-hydroxyquinoline (B194070) with dehydrogenase inhibitor has shown a binding affinity of -6.2 kcal/mol, suggesting potential inhibitory activity. researchgate.net These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

| Parameter | Description |

| Binding Mode | The specific orientation and conformation of the ligand within the receptor's active site. researchgate.net |

| Binding Affinity | The strength of the interaction between the ligand and the receptor, often quantified by binding energy. nih.govacs.org |

| Key Interactions | Specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that contribute to binding. nih.gov |

The binding of a ligand to a protein can induce conformational changes in both the ligand and the receptor, a concept known as "induced fit". researchgate.net Molecular dynamics simulations can be employed to study these dynamic changes. For instance, the binding of cloxyquin (5-chloro-8-hydroxyquinoline) to bovine serum albumin was found to slightly enlarge the monomeric size of the protein, indicating a structural perturbation upon binding. nih.gov Such conformational changes can be crucial for the biological activity of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modelingwolfram.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. jocpr.comnih.gov QSAR models are developed by correlating physicochemical properties or structural features of a series of compounds with their measured biological activities. jocpr.com

This approach is a valuable tool in drug discovery for predicting the activity of new, untested compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. nih.govbepls.com QSAR studies have been applied to 8-hydroxyquinoline (B1678124) derivatives to understand the structural requirements for their antimicrobial activity. bepls.com For example, a study on 8-hydroxyquinoline and its chloro derivatives, including a monochloro derivative like 5-Chloro-8-hydroxyquinoline, revealed that such compounds exhibit significant antibacterial activity. bepls.comresearchgate.net The QSAR model can help in designing new, more potent antimicrobial agents based on the 8-hydroxyquinoline scaffold. bepls.com

| Component | Description |

| Descriptors | Numerical representations of molecular properties (e.g., lipophilicity, electronic properties, size, shape). jocpr.com |

| Biological Activity | A quantitative measure of the compound's effect (e.g., IC50, MIC). mdpi.com |

| Mathematical Model | An equation that correlates the descriptors with the biological activity, often developed using statistical methods like regression analysis. mdpi.com |

Chemoinformatics and Database Mining for Related Scaffolds

Chemoinformatics involves the use of computational methods to analyze chemical information. A key application is the mining of large chemical databases (e.g., PubChem, ChEMBL, ZINC) to identify trends and relationships. The quinoline ring is recognized as a "privileged scaffold" in medicinal chemistry because it is a structural component in a wide array of compounds with diverse biological activities. researchgate.netnih.gov

Database mining can be used to:

Identify all known compounds containing the this compound core or related quinoline scaffolds.

Aggregate the reported biological activities and targets for these compounds.

Analyze Structure-Activity Relationships (SAR) across a large set of related molecules. For example, researchers can determine how different substituents at various positions on the quinoline ring influence activity against a particular target class. mdpi.com

Identify "white spots" or areas of unexplored chemical space, suggesting novel derivatives of this compound for synthesis and testing.

This analysis helps to contextualize the potential of this compound by comparing it to structurally similar compounds with known biological profiles. nih.gov

In Silico Prediction of Biological Properties (e.g., ADMET, excluding clinical context)

Beyond predicting biological activity, computational models are widely used to estimate a compound's pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov Predicting these properties early in the research process is crucial for identifying compounds with favorable characteristics.

For this compound, various ADMET properties can be predicted using established computational models, many of which are available as web-based tools like SwissADME. mdpi.comijprajournal.com These predictions are typically based on physicochemical descriptors and adherence to established guidelines like Lipinski's Rule of Five, which helps estimate a compound's potential for oral bioavailability. japsonline.com

Key predicted properties include:

Absorption: Parameters like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.

Distribution: Predictions of plasma protein binding.

Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Properties related to how the compound is cleared from the body.

Toxicity: Computational models can flag potential liabilities such as mutagenicity or cardiotoxicity based on structural alerts. ijprajournal.com

| Property | Predicted Value / Assessment | Implication |

|---|---|---|

| Molecular Formula | C10H5ClF3N | Basic elemental composition |

| Molecular Weight | 231.60 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (octanol/water) | ~3.5 - 4.0 | Indicates high lipophilicity; Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 1 (Nitrogen) | Complies with Lipinski's Rule (<10) |

| Predicted GI Absorption | High | Likely to be well-absorbed from the gut |

| Predicted BBB Permeant | Yes | May cross the blood-brain barrier |

Note: The values in Table 2 are typical predictions from computational models and have not been experimentally verified.

Analytical and Spectroscopic Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR: The proton NMR spectrum of 8-Chloro-5-(trifluoromethyl)quinoline is expected to show distinct signals for each of the five aromatic protons on the quinoline (B57606) ring system. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl substituents, as well as the nitrogen atom in the heterocyclic ring. Protons on the pyridine (B92270) ring (positions 2, 3, and 4) and the benzene (B151609) ring (positions 6 and 7) will appear as doublets or doublets of doublets, with coupling constants characteristic of ortho and meta relationships. For comparison, the parent 8-chloroquinoline (B1195068) shows aromatic protons in the range of δ 7.44-9.02 ppm. chemicalbook.com The strongly electron-withdrawing CF₃ group at position 5 would be expected to further shift the signals of adjacent protons, particularly H-4 and H-6, downfield. uncw.edu

¹³C NMR: The carbon NMR spectrum provides information on all ten carbon atoms in the this compound structure. The spectrum will show nine signals for the quinoline ring carbons and one for the trifluoromethyl carbon. The chemical shift of the CF₃ carbon is typically observed as a quartet due to coupling with the three fluorine atoms. researchgate.net The carbons directly attached to the electronegative chlorine (C-8) and trifluoromethyl group (C-5) will be significantly influenced. In related trifluoromethyl-substituted quinolines, the CF₃ group is observed as a quartet with a coupling constant (¹JCF) of approximately 274.6 Hz. beilstein-archives.org Theoretical and experimental studies on substituted quinolines are often used to predict and confirm these assignments. tsijournals.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated values based on known substituent effects on the quinoline scaffold. Actual experimental values may vary.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | H-2 | 8.9 - 9.2 | dd |

| ¹H | H-3 | 7.5 - 7.8 | dd |

| ¹H | H-4 | 8.2 - 8.5 | d |

| ¹H | H-6 | 7.8 - 8.1 | d |

| ¹H | H-7 | 7.6 - 7.9 | d |

| ¹³C | C-2 | ~151 | s |

| ¹³C | C-3 | ~122 | s |

| ¹³C | C-4 | ~136 | s |

| ¹³C | C-4a | ~129 | s |

| ¹³C | C-5 | ~128 (q) | q |

| ¹³C | C-6 | ~127 | s |

| ¹³C | C-7 | ~128 | s |

| ¹³C | C-8 | ~134 | s |

| ¹³C | C-8a | ~148 | s |

| ¹³C | -CF₃ | ~124 (q) | q |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. wikipedia.org

For this compound (C₁₀H₅ClF₃N), the calculated molecular weight is approximately 231.6 g/mol . chemicalbook.comchemshuttle.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 231. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would be observed at m/z 233 with about one-third the intensity of the M⁺ peak.

The fragmentation of the molecular ion is energetically driven and results in smaller, stable charged fragments. libretexts.org While a specific fragmentation pattern for this exact molecule is not widely published, patterns for related fluoroquinolones and aromatic compounds have been studied. researchgate.netlibretexts.org Common fragmentation pathways for quinoline-type structures involve the loss of small neutral molecules. Expected fragmentation could include:

Loss of Cl: A peak corresponding to [M-Cl]⁺ at m/z 196.

Loss of CF₃: A peak corresponding to [M-CF₃]⁺ at m/z 162.

Loss of HCN: Cleavage of the pyridine ring can lead to the expulsion of hydrogen cyanide, a characteristic fragmentation for nitrogen-containing heterocycles.